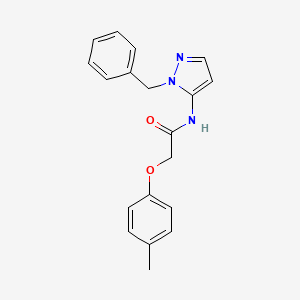![molecular formula C20H33NO3 B11324567 N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide](/img/structure/B11324567.png)
N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes an oxane ring, a furan ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide typically involves multiple steps, starting with the preparation of the oxane and furan intermediates. The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an acid catalyst. The furan ring can be prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid.
The final step involves the coupling of the oxane and furan intermediates with an acetamide group. This can be achieved through a nucleophilic substitution reaction, where the amine group of the acetamide attacks the electrophilic carbon of the oxane-furan intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxane ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxane and furan rings provide structural rigidity, allowing the compound to fit into specific binding sites. The acetamide group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the interaction and modulating the protein’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(thiophen-2-YL)methyl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(pyridin-2-YL)methyl]acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-{2-[2-Ethyl-2-methyl-4-(propan-2-YL)oxan-4-YL]ethyl}-N-[(furan-2-YL)methyl]acetamide is unique due to the combination of the oxane and furan rings, which provide a distinct structural framework that can interact with specific biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C20H33NO3 |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
N-[2-(2-ethyl-2-methyl-4-propan-2-yloxan-4-yl)ethyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H33NO3/c1-6-19(5)15-20(16(2)3,10-13-24-19)9-11-21(17(4)22)14-18-8-7-12-23-18/h7-8,12,16H,6,9-11,13-15H2,1-5H3 |
Clave InChI |
WECPRHUTBOEXOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCO1)(CCN(CC2=CC=CO2)C(=O)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324490.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11324494.png)
![(2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11324501.png)

![3,5-dimethyl-2-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324517.png)

![1-benzyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11324529.png)
![7-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324536.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11324547.png)

![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide](/img/structure/B11324578.png)
![8-(3-ethoxy-4-hydroxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11324579.png)
![2-(2-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11324586.png)
